molecular formula C14H15F3N4 B15119897 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine

Cat. No.: B15119897
M. Wt: 296.29 g/mol
InChI Key: JXOHQTHYXRRDJC-UHFFFAOYSA-N
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Description

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. One common method involves the reaction of 2-methylimidazole with a suitable alkylating agent to form the 2-methyl-1H-imidazol-1-ylmethyl intermediate. This intermediate is then reacted with an azetidine derivative under specific conditions to form the azetidin-1-ylmethyl intermediate. Finally, this intermediate is coupled with a trifluoromethyl-substituted pyridine derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole and azetidine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the imidazole and azetidine rings, while substitution reactions may result in derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, while the azetidine ring may influence the compound’s binding affinity and selectivity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 2-((1H-imidazol-1-yl)methyl)-5-fluoro-1H-benzo[d]imidazole

Uniqueness

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15F3N4

Molecular Weight

296.29 g/mol

IUPAC Name

2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C14H15F3N4/c1-10-18-5-6-20(10)7-11-8-21(9-11)13-12(14(15,16)17)3-2-4-19-13/h2-6,11H,7-9H2,1H3

InChI Key

JXOHQTHYXRRDJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=C(C=CC=N3)C(F)(F)F

Origin of Product

United States

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